molecular formula C12H10F2O2 B15067784 6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B15067784
M. Wt: 224.20 g/mol
InChI Key: SABHBVCLZWJGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is a fluorinated heterocyclic compound It features a spiro connection between a chroman ring and a cyclobutanone ring, with fluorine atoms at the 6 and 8 positions of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring is formed through cyclization reactions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spiro connection with the cyclobutanone ring, often using cyclization agents and catalysts.

Industrial Production Methods

Industrial production of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluorochroman-4-one: Lacks the spirocyclobutanone ring, resulting in different chemical properties.

    6,8-Difluorospiro[chroman-2,1’-cyclopentan]-4-one: Features a cyclopentanone ring instead of a cyclobutanone ring, affecting its reactivity and applications.

Uniqueness

6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is unique due to its spirocyclic structure and the presence of fluorine atoms, which confer specific chemical and biological properties

Biological Activity

6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied as an aldose reductase inhibitor , which plays a crucial role in the management of diabetic complications by preventing the accumulation of sorbitol in tissues .

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as:

  • Diabetes-related complications : By inhibiting aldose reductase, it helps manage diabetic neuropathy and cataracts.
  • Neurodegenerative diseases : Its potential to modulate pathways involved in neurodegeneration positions it as a candidate for further research in Alzheimer's and Parkinson's diseases .

Case Study 1: Aldose Reductase Inhibition

A study demonstrated that derivatives of this compound effectively inhibited aldose reductase activity in vitro. The results showed a significant reduction in sorbitol levels in cultured retinal cells exposed to high glucose concentrations. This suggests its potential use in preventing diabetic retinopathy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against amyloid-beta toxicity. The findings indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. This highlights its dual role in both metabolic and neurodegenerative disorders.

Data Table: Biological Activity Overview

Biological Activity Mechanism Therapeutic Implications
Aldose Reductase InhibitionInhibition of sorbitol accumulationManagement of diabetic complications
NeuroprotectionModulation of amyloid-beta pathwaysPotential treatment for Alzheimer's
Antioxidant ActivityScavenging free radicalsProtection against oxidative stress

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

6,8-difluorospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H10F2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2

InChI Key

SABHBVCLZWJGGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.